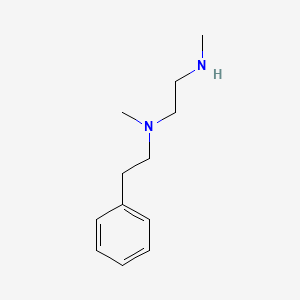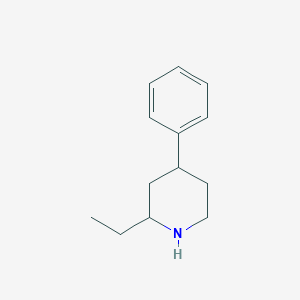
2-Ethyl-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-Ethyl-4-phenylpiperidine can be achieved through several routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be converted into piperidines by reduction . Industrial production methods often involve large-scale processes using less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents .
Chemical Reactions Analysis
2-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of piperidine derivatives through cyclization reactions is also common.
Scientific Research Applications
2-Ethyl-4-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as central nervous system (CNS) μ-opioid receptor agonists, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, they may interact with sodium channels, contributing to their local anesthetic properties .
Comparison with Similar Compounds
2-Ethyl-4-phenylpiperidine can be compared with other similar compounds such as:
Pethidine (Meperidine): Known for its analgesic properties, pethidine is used for pain relief and has a similar piperidine structure.
N-Phenyl-4-piperidinamine: This compound is a precursor in the synthesis of various piperidine derivatives.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
1161787-88-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-ethyl-4-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI Key |
WOZCGRWFIPXXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


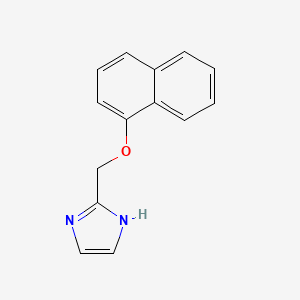
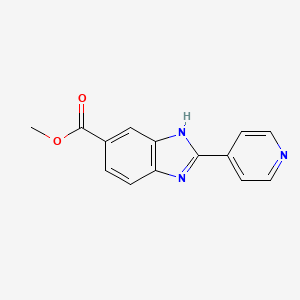
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
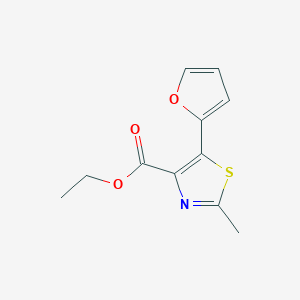

![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
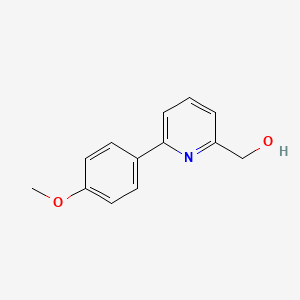
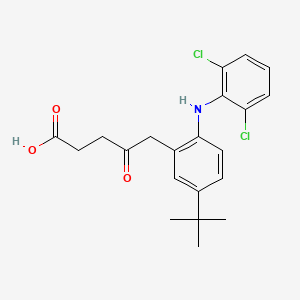
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
